![molecular formula C25H21NO4 B6544014 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide CAS No. 929412-80-6](/img/structure/B6544014.png)

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

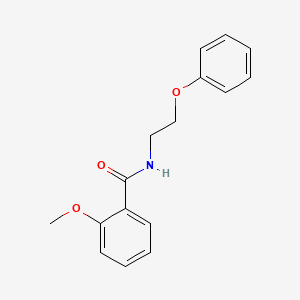

“N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide” is a chemical compound. It has a linear formula of C24H19NO5 and a molecular weight of 401.423 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.423 . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

- Methoxybenzoylbenzofuran derivatives have been investigated for their antibacterial potential. For instance, N-(2-methoxybenzoyl)-N’-(4-diphenylamine)thiourea (I) displayed activity against Staphylococcus aureus .

- Thiourea derivatives, including methoxybenzoylbenzofuran, exhibit diverse biological activities. These include anticancer, antimicrobial, antifungal, antimalarial, and antituberculosis effects .

- The protonation of the sulfur atom in acidic solutions contributes to their corrosion inhibition properties .

- Aroylthioureas, such as methoxybenzoylbenzofuran, can coordinate with metals. They typically bind through the sulfur atom but can also form six-membered ring systems involving both S and O atoms .

- Density functional theory (DFT) calculations have been employed to optimize the structure of methoxybenzoylbenzofuran derivatives .

- Natural products containing benzofuran rings have gained attention due to their complex structures and potential biological activities .

- Methoxybenzoylbenzofuran derivatives participate in cascade reactions. For example, Ag(I)-catalyzed cascade benz annulation involves ring opening hydroxylation and dual ketonization .

Antibacterial Activity

Biological Properties

Coordination Chemistry

Theoretical Studies

Natural Product Research

Cascade Reactions

Propriétés

IUPAC Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)25(28)26-19-11-12-21-16(2)24(30-22(21)14-19)23(27)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZBYKIZJGRUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)

![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)

![1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B6543952.png)

![1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea](/img/structure/B6543960.png)

![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)

![(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide](/img/structure/B6543983.png)

![2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544011.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B6544020.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B6544026.png)

![3-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544034.png)

![4-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B6544037.png)

![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B6544039.png)